molecular formula C15H18N2O3 B11851349 Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate

Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate

Cat. No.: B11851349
M. Wt: 274.31 g/mol
InChI Key: SPFSAAYYUQRMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate typically involves the reaction of 2-aminophenol with ethyl 3-piperidinecarboxylate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its anticancer and anti-inflammatory effects.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be related to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate can be compared with other benzoxazole derivatives such as:

    Benzo[d]oxazole-2-thiol: Known for its antimicrobial properties.

    2-(2-Hydroxyphenyl)benzoxazole: Studied for its fluorescence properties and potential use in imaging.

    2-(4-Morpholinyl)benzoxazole: Investigated for its anticancer activity.

What sets this compound apart is its unique combination of a benzoxazole ring with a piperidine carboxylate group, which may confer distinct biological activities and therapeutic potential.

Biological Activity

Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Overview of Biological Activities

This compound belongs to the class of benzoxazole derivatives, which are known for their extensive range of biological activities. These include:

  • Antibacterial Properties : The compound has shown potential in inhibiting bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli.
  • Antifungal Properties : Preliminary studies indicate effectiveness against various fungal pathogens.
  • Anticancer Effects : Research suggests it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
  • Anti-inflammatory Activity : The compound has been investigated for its ability to reduce inflammation.

The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance:

  • Antibacterial Mechanism : It may inhibit bacterial cell wall synthesis, disrupting the integrity of bacterial cells.
  • Anticancer Mechanism : The induction of apoptosis appears to be mediated through pathways involving caspases and p53 protein activation, which are crucial for programmed cell death.

Antibacterial and Antifungal Activity

A study examining the antibacterial properties of various benzoxazole derivatives found that this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were recorded as follows:

CompoundBacterial StrainMIC (mg/mL)
This compoundStaphylococcus aureus0.025
This compoundEscherichia coli0.020

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these cell lines were found to be:

Cell LineIC50 Value (μM)
MCF-715.63
U-93710.38

Flow cytometry analyses indicated that the compound triggers apoptosis through caspase activation and cell cycle arrest at the G1 phase .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study revealed a rapid bactericidal effect within hours of exposure, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Potential

A recent study evaluated the anticancer effects of this compound on human leukemia cells. Results showed significant reduction in cell viability and increased apoptosis rates compared to control groups. Further molecular analysis indicated upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, reinforcing its therapeutic potential .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 1-(1,3-benzoxazol-2-yl)piperidine-3-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-2-19-14(18)11-6-5-9-17(10-11)15-16-12-7-3-4-8-13(12)20-15/h3-4,7-8,11H,2,5-6,9-10H2,1H3

InChI Key

SPFSAAYYUQRMBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.